3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its bromine atom, butyl group, and dioxidotetrahydrothiophen moiety, which contribute to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a wide range of biochemical pathways, leading to a variety of biological activities .
Pharmacokinetics
A related study on a series of n-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1h-pyrazol-5-yl)acetamide ethers, which are g protein-gated inwardly-rectifying potassium (girk) channel activators, reported improved metabolic stability over the prototypical urea-based compounds .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide derivative. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is often considered in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it useful in the study of biological processes and drug development.
Medicine: It may have therapeutic applications, particularly in the treatment of certain diseases.
Industry: Its unique chemical properties make it valuable in various industrial processes, such as the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Bromo-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be compared with other similar compounds, such as:
3-Bromo-N-ethyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
3-Bromo-N-propyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
3-Bromo-N-pentyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
These compounds share similar structural features but differ in the length of the alkyl chain attached to the nitrogen atom. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.
Properties
IUPAC Name |
3-bromo-N-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3S/c1-2-3-8-17(14-7-9-21(19,20)11-14)15(18)12-5-4-6-13(16)10-12/h4-6,10,14H,2-3,7-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMZNGYWWOQUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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